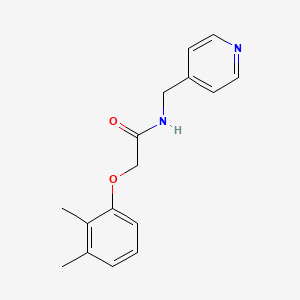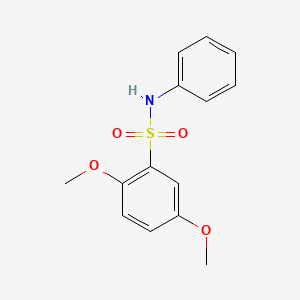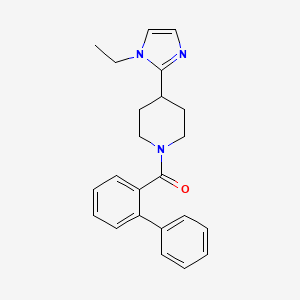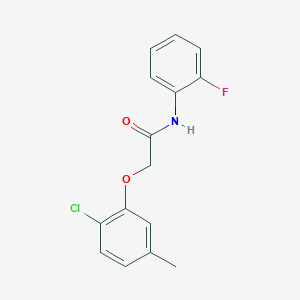![molecular formula C19H23N3O4 B5661337 2-{2-[4-(methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661337.png)
2-{2-[4-(methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline derivatives are of significant interest in the field of medicinal and organic chemistry due to their diverse biological activities and applications in drug development. Compounds similar to the one are synthesized and studied for their chemical and physical properties, which contribute to their potential utility in various scientific domains.
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For instance, compounds with similar structural motifs have been synthesized through reactions involving common intermediates such as 3-(3-methoxyphenyl)-2-butanone, followed by a series of condensations and cyclizations (Kametani et al., 1973). Another method involves the Ugi condensation followed by intramolecular condensation, demonstrating the complexity and creativity required in synthetic chemistry (Che et al., 2013).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their chemical behavior and biological activity. Studies often employ crystallography, NMR, and computational methods to elucidate structural details, which are essential for understanding the compound's interactions at the molecular level (Baba et al., 2019).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. For example, photochemical synthesis of benzodiazepines from azidoisoquinolines showcases the versatility of isoquinoline derivatives in synthetic chemistry (Sawanishi et al., 1985). Additionally, Rh(III)-catalyzed reactions have been employed to achieve specific annulations and functionalizations of such compounds, indicating the importance of catalysis in their synthesis (Pal et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through empirical studies and are crucial for the compound's application in further chemical processes and formulation development. The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence these properties (Baba et al., 2019).
Propiedades
IUPAC Name |
2-[2-[4-(2-methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-14-18(24)21-9-4-8-20(11-12-21)17(23)13-22-10-7-15-5-2-3-6-16(15)19(22)25/h2-3,5-7,10H,4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKSGZZPZQJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)C(=O)CN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide](/img/structure/B5661270.png)

![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5661292.png)

![10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5661303.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5661310.png)
![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)
![methyl 4-[({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B5661333.png)


![3-{1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5661371.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661383.png)